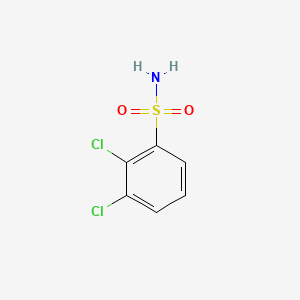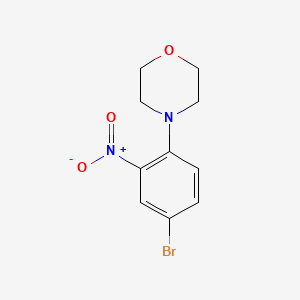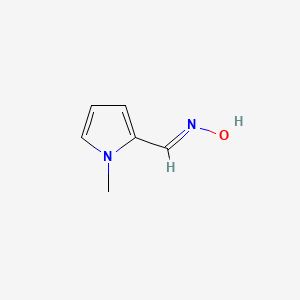
4-Amino-3-bromo-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-5-fluorophenol is an organic compound that belongs to the class of halogenated phenols It features a phenol ring substituted with amino, bromo, and fluoro groups at the 4, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-fluorophenol can be achieved through several methods. One common approach involves the sulfonation of 4-nitrophenol, followed by catalytic hydrogenation to introduce the amino group. Subsequent fluoro-substitution at the 3 position and desulfonation yield the target compound . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
For large-scale industrial production, the method involving 4-nitrophenol as a starting material is preferred due to its cost-effectiveness and simplicity in aftertreatment steps. This method is suitable for producing this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Mitsunobu Reactions: The hydroxy group can also undergo Mitsunobu reactions.
Metal-Catalyzed Cross-Coupling: The bromo group is well-suited for metal-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Mitsunobu Reactions: Typically involve reagents like triphenylphosphine and diethyl azodicarboxylate.
Cross-Coupling Reactions: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Amino-3-bromo-5-fluorophenol has several applications in scientific research:
Medicinal Chemistry: It serves as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Its unique functional groups make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-fluorophenol involves its interaction with various molecular targets and pathways. The presence of the amino, bromo, and fluoro groups allows it to participate in a range of chemical reactions, influencing its biological activity. For instance, the fluoro group can enhance the binding affinity of synthesized APIs, while the bromo group facilitates cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: Similar in structure but lacks the amino group.
4-Amino-3-fluorophenol: Similar but lacks the bromo group.
4-Amino-3-bromophenol: Similar but lacks the fluoro group.
Uniqueness
4-Amino-3-bromo-5-fluorophenol is unique due to the combination of amino, bromo, and fluoro groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable in various applications such as drug discovery and material science .
Properties
IUPAC Name |
4-amino-3-bromo-5-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPYFZKJWNMJKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465072 |
Source


|
| Record name | 4-AMINO-3-BROMO-5-FLUOROPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847872-11-1 |
Source


|
| Record name | Phenol, 4-amino-3-bromo-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847872-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-AMINO-3-BROMO-5-FLUOROPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)
![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)





